3-[(3-Butenyloxy)methyl]phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-butenyloxy)methyl]phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds, making them invaluable in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-butenyloxy)methyl]phenylmagnesium bromide typically involves the reaction of 3-[(3-butenyloxy)methyl]bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled to control the exothermic nature of the Grignard formation.
Chemical Reactions Analysis
Types of Reactions
3-[(3-butenyloxy)methyl]phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters.
Halides: Alkyl and aryl halides.
Electrophiles: Various electrophilic reagents used in coupling reactions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
Scientific Research Applications
3-[(3-butenyloxy)methyl]phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a key reagent in the formation of carbon-carbon bonds.
Pharmaceutical Research: In the synthesis of complex molecules for drug development.
Material Science: In the preparation of novel materials with specific properties.
Biological Studies: As a tool for modifying biomolecules.
Mechanism of Action
The mechanism by which 3-[(3-butenyloxy)methyl]phenylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to participate in various organic transformations, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.
3-[(3-butenyloxy)methyl]phenylmagnesium Chloride: Similar structure but with a chloride instead of a bromide.
3-[(3-butenyloxy)methyl]phenylmagnesium Iodide: Similar structure but with an iodide instead of a bromide.
Uniqueness
3-[(3-butenyloxy)methyl]phenylmagnesium bromide is unique due to the presence of the butenyloxy group, which can participate in additional reactions, providing more versatility in synthetic applications. The bromide ion also offers a balance between reactivity and stability, making it a preferred choice in many organic syntheses.
Properties
Molecular Formula |
C11H13BrMgO |
---|---|
Molecular Weight |
265.43 g/mol |
IUPAC Name |
magnesium;but-3-enoxymethylbenzene;bromide |
InChI |
InChI=1S/C11H13O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,4-5,7-8H,1,3,9-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
OZOHZYSIVKKXQU-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCOCC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.